5,16-Androstadien-3beta-ol
Overview
Description
5,16-Androstadien-3beta-ol, also known as Androsta-5,16-dien-3-ol or Androstadienol, is a 16-androstene class endogenous steroid, pheromone, and chemical intermediate to several other pheromones . It is found in the sweat of both men and women .
Synthesis Analysis
The synthesis of this compound from pregnenolone (andien-beta synthase activity) is catalyzed by cytochrome P450c17 . The mouse deer CYP17A1 gene possesses andien-β-synthase activity and could transform pregnenolone into 5,16-androstadien-3β-ol .Molecular Structure Analysis
The molecular formula of this compound is C19H28O . The molecular weight is 272.4 g/mol .Chemical Reactions Analysis
In the 16-ene-synthetase process, this compound is biosynthesized from pregnenolone. This process involves a number of 2 or even 3 step conversions, including 20 beta-reduction, 21-hydroxylation, and 16,17-dehydrogenation .Physical and Chemical Properties Analysis
The molecular weight of this compound is 272.4 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Inhibition of Human Cytochrome P45017alpha : "5,16-Androstadien-3beta-ol" is a potent inhibitor of human cytochrome P45017alpha, crucial in studies related to steroid synthesis and inhibition mechanisms (Jarman, Barrie, & Llera, 1998).
Production of Malodorous Steroids : Corynebacteria and other human axillary bacteria can convert compounds like "this compound" into malodorous steroids, which are important in understanding body odors (Decréau, Marson, Smith, & Behan, 2003).
Antitumor Activity in Prostate Cancer : Derivatives of "this compound" show potential as inhibitors of human CYP17 enzyme and antagonists of androgen receptors, exhibiting significant antitumor activity in prostate cancer models (Handratta et al., 2005).
Biosynthesis in Boar Testis Tissue : This compound is involved in the metabolism of pregnenolone to androst-16-enes in boar testis tissue, indicating its role in steroid biosynthesis (Katkov & Gower, 1970).
Structural Analysis of Indazole Derivatives : Indazole derivatives of "this compound" have been studied for their conformation and potential in inhibiting androgen biosynthesis (Silva et al., 2008).
Role in Steroidal Malodour : Research has shown that certain bacteria in the human axilla can transform "this compound" into odorous compounds, contributing to underarm odor (Austin & Ellis, 2003).
3beta-Hydroxysteroid Oxidase Activity : Studies on enzymes like 3beta-hydroxysteroid oxidase, which acts on "this compound", contribute to our understanding of steroid oxidation processes (Tomioka, Kagawa, & Nakamura, 1976).
Synthesis of Steroidal Tetrahydrooxazin-2-ones : This compound has been used in the synthesis of novel steroidal tetrahydrooxazin-2-ones, presumed inhibitors of human 5alpha-reductase, which is significant in researching treatments for conditions like benign prostatic hyperplasia (Wölfling et al., 2004).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for 5,16-Androstadien-3beta-ol is not available, it’s worth noting that related compounds such as Abiraterone acetate have been associated with adverse events including fluid retention, hypokalemia, hypertension, hepatic transaminase abnormalities, and cardiac abnormalities .
Future Directions
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,5,9,14-17,20H,4,6-8,10-12H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHPTAJAHUONLV-DYKIIFRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CC=C4C3(CCC(C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC=C4[C@@]3(CC[C@@H](C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40924155 | |
Record name | Androsta-5,16-dien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40924155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224-94-8 | |
Record name | Androsta-5,16-dien-3β-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1224-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androsta-5,16-dien-3beta-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androsta-5,16-dien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40924155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-pregnene-3beta,20beta-diol in the formation of 5,16-Androstadien-3beta-ol?
A1: The research indicates that 5-pregnene-3beta,20beta-diol might be an intermediate in the biosynthesis of this compound from pregnenolone (3beta-hydroxy-5-pregnen-20-one) in boar testis. [] This was supported by several findings:
- Direct Conversion: Boar testis homogenates were able to convert 5-pregnene-3beta,20beta-diol to this compound, although at a lower yield compared to pregnenolone. []
- Kinetic Studies: Short-term kinetic experiments using pregnenolone and 5-pregnene-3beta,20beta-diol, both separately and together, suggested the latter's potential role as an intermediate. []
- Radioactive Labeling: Radioactive 5-pregnene-3beta,20beta-diol was isolated during the biosynthesis of this compound from radiolabeled pregnenolone. []
- Inhibition Studies: Both 5-pregnene-3beta,20beta-diol and this compound inhibited the formation of this compound from radiolabeled pregnenolone, suggesting their involvement in the pathway. []
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